molecular formula C14H11N3O B11940671 Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- CAS No. 89185-35-3

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl-

Cat. No.: B11940671
CAS No.: 89185-35-3
M. Wt: 237.26 g/mol
InChI Key: BQXJKMUOAGHTFY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold with broad applications in medicinal chemistry, materials science, and catalysis. The compound 7-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine features:

  • 7-methyl group: Enhances lipophilicity and modulates electronic effects.
  • 2-phenyl group: Provides steric bulk and π-stacking capabilities.

Properties

IUPAC Name

7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-7-8-17-12(9-10)15-13(14(17)16-18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJKMUOAGHTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237566
Record name Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl-
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Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89185-35-3
Record name 7-Methyl-3-nitroso-2-phenylimidazo(1,2-a)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089185353
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Record name NSC369060
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PF902SR05
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Preparation Methods

Condensation of 2-Aminopyridines with α-Haloacetophenones

This classical method involves the reaction of 7-methyl-2-aminopyridine with a substituted α-haloacetophenone (e.g., 2-bromoacetophenone). Key steps include:

  • Condensation : Nucleophilic attack of the amino group on the α-haloacetophenone, forming an intermediate imine.

  • Cyclization : Intramolecular elimination of HX (e.g., HBr) to form the imidazo[1,2-a]pyridine ring.

Example Protocol :

Reagent/StepConditionsYieldSource
7-Methyl-2-aminopyridine + 2-bromoacetophenoneEtOH, reflux, 18–24 h60–75%

This method is widely used but requires optimization to minimize side reactions.

Alkyne-Mediated Cycloisomerization

A greener approach employs copper catalysis to construct the core. The reaction involves:

  • Condensation : Reaction of 7-methyl-2-aminopyridine with aromatic aldehydes (e.g., benzaldehyde).

  • Cycloisomerization : Addition of ethyl propiolate (alkyne) under CuSO₄/Na ascorbate catalysis, followed by 1,3-hydride shift to form the imidazo[1,2-a]pyridine.

Key Advantages :

  • Lower temperatures (50°C vs. reflux).

  • Tolerant to diverse substituents on the aldehyde.

Experimental Data :

Alkyne/AldehydeCatalyst SystemTime (h)Yield
Phenylacetylene + benzaldehydeCuSO₄ (10%), Na ascorbate (20%)6–1670–87%

Nitrosation at Position 3

The nitroso group at C3 is introduced via direct nitrosation or post-functionalization. Three methods dominate:

Sodium Nitrite (NaNO₂) in Acetic Acid

Traditional nitrosation employs NaNO₂ in acidic conditions. The reaction proceeds via electrophilic substitution at the electron-rich C3 position.

Procedure :

  • Nitrosation : Stir 7-methyl-2-phenylimidazo[1,2-a]pyridine with NaNO₂ in AcOH at 0–5°C.

  • Workup : Quench with water, filter, and purify via column chromatography.

Limitations :

  • Low temperatures required to control exothermicity.

  • Moderate yields (50–65%) reported for similar substrates.

AgNO₃/K₂S₂O₈ Oxidative System

A transition-metal-free protocol using AgNO₃ and K₂S₂O₈ enables nitrosation at 80°C.

Reaction Conditions :

SubstrateSolventTemp (°C)Time (h)Yield
7-Methyl-2-phenylimidazo[1,2-a]pyridine1,2-DCE807–965–90%

Mechanism :

  • AgNO₃ acts as a nitrosating agent, releasing NO⁺.

  • K₂S₂O₈ oxidizes intermediates to stabilize the nitroso product.

NaNO₂/K₂S₂O₈ at Room Temperature

A scalable, mild method uses NaNO₂ and K₂S₂O₈ under ambient conditions.

Key Features :

  • Solvent : Ethanol or dichloroethane.

  • Catalyst-Free : Avoids transition metals.

  • Yield : 70–85% for analogous substrates.

Comparative Nitrosation Methods :

MethodReagentsTemp (°C)YieldScalability
NaNO₂/AcOHNaNO₂, AcOH0–550–65%Low
AgNO₃/K₂S₂O₈AgNO₃, K₂S₂O₈8065–90%Moderate
NaNO₂/K₂S₂O₈NaNO₂, K₂S₂O₈2570–85%High

Full Synthesis Workflow

Stepwise Protocol

  • Core Synthesis :

    • Method A : Condensation of 7-methyl-2-aminopyridine with 2-bromoacetophenone (EtOH, reflux, 24 h).

    • Method B : Cu-catalyzed cycloisomerization with benzaldehyde and ethyl propiolate (50°C, 6 h).

  • Nitrosation :

    • Optimal Route : Treat the core with NaNO₂/K₂S₂O₈ in ethanol (25°C, 30 min) for high yield.

Gram-Scale Example

StepReagents/ConditionsYield
Core Synthesis7-Methyl-2-aminopyridine, phenylacetylene, CuSO₄, Na ascorbate, 50°C, 6 h80%
NitrosationNaNO₂ (2 equiv), K₂S₂O₈ (2 equiv), EtOH, 25°C, 30 min85%

Challenges and Optimization

Regioselectivity in Nitrosation

The C3 position is preferred due to electron density from the pyridine ring. However, competing nitrosation at C5 or C6 may occur. Strategies to mitigate:

  • Protecting Groups : Use directing groups (e.g., methyl at C7) to enhance C3 reactivity.

  • Solvent Choice : Polar aprotic solvents (e.g., DCE) improve selectivity.

Stability of Nitroso Derivatives

3-Nitrosoimidazo[1,2-a]pyridines are sensitive to light and moisture.

  • Storage : Under inert atmosphere, −20°C.

  • Workup : Avoid prolonged exposure to aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H11N3OC_{14}H_{11}N_{3}O and a molecular weight of approximately 237.26 g/mol. Its structure is characterized by a fused imidazole and pyridine ring system with a nitroso group and a phenyl substituent, which contributes to its biological activity and chemical reactivity .

Anticancer Activity

One of the most significant applications of imidazo(1,2-a)pyridine derivatives is in cancer treatment. Research indicates that these compounds can act as DNA poisons, leading to nuclear DNA damage and inducing mutagenesis in various cell types. For instance, studies have shown that certain derivatives exhibit selective toxicity towards cancer cells by disrupting mitochondrial function or targeting essential cellular processes .

Case Study:
A study demonstrated that the 3-nitroso derivative of imidazo(1,2-a)pyridine compromised mitochondrial integrity in yeast models, suggesting potential pathways for targeting cancer cells that rely on mitochondrial respiration .

CompoundMechanism of ActionTarget Organelles
2-Phenyl-3-nitroso-imidazo(1,2-a)pyridineDNA damage and mutagenesisNuclear DNA
7-Methyl-3-nitroso-2-phenyl-imidazo(1,2-a)pyridineMitochondrial disruptionMitochondria

Antimicrobial Properties

Imidazo(1,2-a)pyridine derivatives have also been investigated for their antimicrobial properties. Their ability to inhibit bacterial growth has been attributed to their interaction with microbial cell membranes and potential disruption of metabolic pathways.

Case Study:
Research has indicated that certain imidazo(1,2-a)pyridine compounds exhibit significant antibacterial activity against various strains of bacteria, making them candidates for developing new antimicrobial agents .

Corrosion Inhibition

Another notable application is in corrosion inhibition. The compound has been studied for its effectiveness in preventing corrosion of metals in acidic environments. It acts by forming a protective layer on the metal surface, thereby reducing the rate of corrosion.

Case Study:
A study focused on the inhibitive effect of 2-phenyl-3-nitroso-imidazo(1,2-a)pyridine on carbon steel in hydrochloric acid solutions showed promising results, indicating its potential use in industrial applications where metal protection is critical .

Structure-Activity Relationship Studies

The structural complexity of imidazo(1,2-a)pyridine derivatives allows for extensive structure-activity relationship (SAR) studies. Subtle modifications to the molecular structure can lead to significant changes in biological activity.

Key Findings:

  • The presence of a nitrogen atom at position 8 dramatically alters the mode of action between closely related compounds.
  • Variations in substituents can enhance selectivity and potency against specific biological targets .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The nitroso group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Compound Name Position 2 Position 3 Position 7 Molecular Weight Key Properties/Applications References
7-Methyl-3-nitroso-2-phenyl- (Target) Phenyl Nitroso Methyl ~252.28 Potential ligand; redox activity N/A
7-Methyl-2-(4-methylphenyl)-3-carbaldehyde 4-Methylphenyl Carbaldehyde Methyl ~264.31 Intermediate for drug discovery
2-(4-Chlorophenyl)-3,7-dimethyl- (HCl salt) 4-Chlorophenyl Methyl Methyl 292.05 Enhanced solubility (HCl salt)
7-Methoxy-2-[2-(4-nitrophenyl)ethenyl]- Nitrophenyl-ethenyl Methyl Methoxy 309.32 Nonlinear optical applications
2-Naphthyl-imidazo[1,2-a]pyridine Naphthyl H H ~244.29 Catalytic intermediates
Key Observations:
  • Position 2 : Aromatic substituents (phenyl, naphthyl, 4-methylphenyl) improve π-π interactions, while electron-withdrawing groups (e.g., 4-chlorophenyl ) may enhance electrophilic reactivity.
  • Position 3 : The nitroso group in the target compound distinguishes it from carbaldehyde (), methyl (), or arylated derivatives (). Nitroso groups are redox-active but may reduce stability compared to methyl or carbaldehyde.
  • Position 7 : Methoxy () increases electron density compared to methyl, influencing solubility and electronic properties.

Stability and Reactivity

  • Nitroso Group : Prone to dimerization or decomposition under light/heat, unlike stable carbaldehyde or methyl groups ().
  • Hydrogen Bonding : Crystal structures of 7-methyl-2-phenyl analogs () reveal C–H⋯H–C interactions, which may stabilize the nitroso derivative in solid state.

Biological Activity

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- (CAS Number: 89185-35-3), is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11N3O
  • Molecular Weight : 237.26 g/mol
  • Density : 1.25 g/cm³
  • LogP : 3.71

Synthesis

The synthesis of imidazo(1,2-a)pyridine derivatives typically involves the condensation of 2-aminopyridine with various aldehydes or alkenes. The nitroso derivative can be synthesized through selective nitrosation reactions, often yielding significant quantities under optimized conditions .

Biological Activities

Imidazo(1,2-a)pyridine derivatives are known for their wide range of biological activities:

  • Antimicrobial Activity : These compounds may inhibit bacterial cell wall synthesis or DNA replication, leading to their potential use as antimicrobial agents.
  • Anticancer Properties : Research indicates that imidazo(1,2-a)pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of these compounds, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Anticonvulsant and Analgesic Activities : The derivatives have been investigated for their potential in treating seizures and pain management due to their interaction with neurotransmitter systems .

The biological activity of imidazo(1,2-a)pyridine compounds is primarily attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in critical biochemical pathways.
  • Receptor Modulation : These compounds can modulate receptor activity, influencing neurotransmission and other physiological processes.
  • Redox Reactions : The presence of the nitroso group allows for participation in redox reactions, contributing to the generation of ROS that can damage cellular components and induce cell death .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of imidazo(1,2-a)pyridine derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains, including E. coli and S. aureus. The findings revealed that several compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µM, suggesting their potential as novel antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)C13H10N4OContains a pyridinyl group instead of phenyl
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(thienyl)C14H11N3OHas a thienyl substituent which may alter biological activity
Imidazo(1,2-a)pyridine derivatives (various)VariesDifferent substitutions lead to diverse pharmacological profiles

Q & A

Q. What are the foundational synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions between α-haloketones and 2-aminopyridines, cyclization processes, or multicomponent reactions. For example, solvent-free conditions with Na₂CO₃ as a base can yield high-purity products by minimizing side reactions . Traditional metal-catalyzed methods (e.g., Pd/Cu systems) offer moderate yields but require organic solvents, whereas metal-free aqueous synthesis aligns with green chemistry principles, achieving higher yields (up to 85%) under ambient conditions . Characterization via NMR and FT-IR is critical to confirm regioselectivity and nitroso group placement .

Q. How can researchers optimize the characterization of 7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine to resolve structural ambiguities?

Advanced spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C7, nitroso at C3) and confirm aromatic proton environments.
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₁₂N₃O⁺ requires m/z 238.0975) and detect fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in related imidazopyridine derivatives (CCDC ref: 1426925) .

Q. What are the common biological assays used to evaluate imidazo[1,2-a]pyridine derivatives, and how do structural modifications affect activity?

Standard assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.
  • Anti-inflammatory : COX-2 inhibition assays.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Substituents like nitroso groups enhance electrophilicity, potentially improving binding to biological targets, while methyl groups may influence lipophilicity and bioavailability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of 7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine derivatives with tailored properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, nitroso groups increase electron-withdrawing effects, stabilizing charge-transfer interactions. Molecular docking with proteins (e.g., EGFR kinase) identifies binding motifs, enabling rational modifications to improve affinity . Recent studies on imidazodipyridines demonstrate the utility of hybrid quantum mechanics/molecular mechanics (QM/MM) for modeling reaction pathways .

Q. What strategies address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from variations in assay protocols or impurities. To mitigate:

  • Reproducibility : Standardize assay conditions (e.g., solvent, concentration).
  • Structural verification : Use high-purity samples (>95% by HPLC) and cross-validate with crystallographic data.
  • Meta-analysis : Compare datasets from PubChem or ChEMBL to identify trends (e.g., trifluoromethyl groups correlate with enhanced antiviral activity) .

Q. How can researchers leverage green chemistry principles to improve the scalability of imidazo[1,2-a]pyridine synthesis?

Metal-free aqueous synthesis reduces environmental impact and costs. For instance, a one-pot multicomponent reaction in water at 80°C achieves 78% yield for analogous compounds . Solvent-free mechanochemical grinding (e.g., ball milling) also shortens reaction times and avoids toxic byproducts .

Methodological Challenges and Solutions

Q. What are the limitations of Friedel-Crafts acylation for functionalizing imidazo[1,2-a]pyridines, and how can they be overcome?

Traditional Friedel-Crafts reactions often produce regioisomeric mixtures. A selective C-3 acylation method using AlCl₃ as a Lewis acid achieves >90% regioselectivity by stabilizing the transition state through π-π interactions. Optimized conditions (1.2 equiv acyl chloride, 0°C, 4h) minimize overacylation .

Q. How do researchers balance synthetic efficiency with structural complexity when designing imidazo[1,2-a]pyridine libraries?

Parallel synthesis using automated liquid handlers enables rapid screening of substituent effects. For example, varying aryl groups at C2 (e.g., phenyl vs. 4-methylphenyl) while keeping the nitroso group constant reveals structure-activity relationships (SAR) .

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